1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride

Description

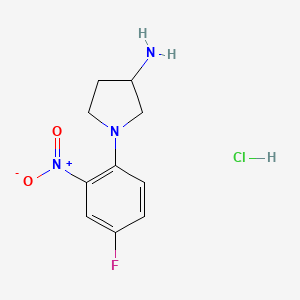

1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride is a fluorinated and nitrated pyrrolidine derivative with the molecular formula C₁₀H₁₁FN₃O₂·HCl and a molecular weight of 261.68 g/mol . Its structure features a pyrrolidine ring substituted at the 3-position with an amine group and at the 1-position with a 4-fluoro-2-nitrophenyl moiety. The nitro group at the ortho position and fluorine at the para position on the aromatic ring contribute to its unique electronic and steric properties, influencing its reactivity and biological interactions.

The stereochemistry of this compound is significant; the (S)-enantiomer (CAS: 1233860-06-4) and (R)-enantiomer (CAS: 1233859-87-4) have distinct physicochemical and biological profiles. For example, the (R)-enantiomer has been explored for its role in inhibiting plasma kallikrein, a target in cardiovascular and inflammatory diseases .

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2.ClH/c11-7-1-2-9(10(5-7)14(15)16)13-4-3-8(12)6-13;/h1-2,5,8H,3-4,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNZBBZJXVFLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.

Introduction of the 4-Fluoro-2-nitrophenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-fluoro-2-nitrophenyl group under specific reaction conditions.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt, which is often achieved by treating the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorine and nitro positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is used as a scaffold for the development of novel biologically active molecules.

Material Science: It is utilized in the synthesis of materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the 4-fluoro-2-nitrophenyl group contribute to its binding affinity and selectivity towards these targets . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent-Driven Reactivity and Bioactivity

- Nitro Group vs. Halogens : The nitro group in the target compound increases electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) . In contrast, chloro or bromo substituents (as in CAS 1248961-67-2) enhance lipophilicity, improving membrane permeability but reducing electronic effects .

- Fluorine Position : Moving the fluorine from para (as in the target compound) to meta (e.g., 1-(3-fluorophenyl)piperidin-3-amine dihydrochloride) alters steric bulk and hydrogen-bonding capacity, impacting receptor binding .

- Stereochemistry : The (R)-enantiomer of the target compound shows higher specificity for plasma kallikrein inhibition compared to the (S)-form, underscoring the role of chirality in biological activity .

Biological Activity

1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine; hydrochloride, also known as (S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride, is a chemical compound with potential pharmacological applications. Its molecular formula is C10H13ClFN3O2, and it has garnered interest due to its biological activities, particularly in antimicrobial and anticancer research.

- Molecular Weight : 261.68 g/mol

- CAS Number : 1233860-06-4

- IUPAC Name : (3S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine; hydrochloride

- Purity : Typically around 95% .

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine structures exhibit significant antibacterial and antifungal properties. In particular, studies have shown that derivatives of pyrrolidine can inhibit the growth of various pathogenic bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PA-1 | S. aureus | 0.0039 mg/mL |

| PA-1 | E. coli | 0.025 mg/mL |

In vitro tests demonstrated that (S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride exhibited potent activity against both Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within eight hours of exposure .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Recent studies have explored various derivatives for their ability to inhibit cancer cell proliferation. For instance, certain pyrrolidine derivatives have been shown to arrest the cell cycle in cancer cell lines, indicating their potential as anticancer agents.

Case Study:

In a study evaluating novel ciprofloxacin derivatives, it was found that specific modifications to the pyrrolidine structure enhanced cytotoxicity against cancer cells, particularly T-24 and PC-3 lines. The derivatives led to significant cell cycle arrest in the S phase, suggesting a mechanism of action that warrants further investigation .

The biological activity of (S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride may be attributed to its ability to interact with bacterial cell membranes or specific intracellular targets involved in cellular metabolism. The presence of the nitro group is particularly noteworthy as it can facilitate electron transfer processes critical for antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.